molecular formula C8H11NO B13898183 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one CAS No. 1368005-68-8

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B13898183
CAS No.: 1368005-68-8
M. Wt: 137.18 g/mol
InChI Key: NDDKYDXNSBLCFA-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one is a pyrrole-based chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . Pyrrole derivatives are a fundamental class of organic compounds, often serving as critical synthetic intermediates and building blocks in medicinal chemistry and materials science . As a specialist chemical, its primary research value lies in its potential for further functionalization and incorporation into more complex molecular architectures. Researchers utilize such acetyl-substituted pyrroles in the development of novel pharmaceutical candidates, organic ligands, and functional materials. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures. Physicochemical Note: The provided data for a structural isomer (1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone, CAS 84677-03-2) includes a calculated density of 0.993 g/cm³ and a calculated boiling point of 230.18°C at 760 mmHg . These values are for informational purposes and may not precisely represent the properties of the 3-yl isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368005-68-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1,4-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C8H11NO/c1-6-4-9(3)5-8(6)7(2)10/h4-5H,1-3H3

InChI Key

NDDKYDXNSBLCFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1C(=O)C)C

Origin of Product

United States

Advanced Synthetic Strategies for 1 1,4 Dimethyl 1h Pyrrol 3 Yl Ethan 1 One and Its Substituted Analogs

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction Applicable to the 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one Scaffold

The construction of the pyrrole ring is a well-established area of organic synthesis, with several named reactions providing the foundation for both classical and modern approaches. These methods offer diverse pathways to substituted pyrroles, each with its own advantages and limitations regarding substrate scope and reaction conditions.

Hantzsch Pyrrole Synthesis and Modern Adaptations

The Hantzsch pyrrole synthesis is a three-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to yield a substituted pyrrole. wikipedia.orgyoutube.com The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by dehydration and subsequent intramolecular cyclization to form the pyrrole ring. wikipedia.org

Reactant 1Reactant 2Reactant 3Product
β-ketoesterα-haloketoneAmmonia/Primary AmineSubstituted Pyrrole

Table 1: Reactants in the Hantzsch Pyrrole Synthesis

Modern adaptations of the Hantzsch synthesis have focused on improving its efficiency and environmental footprint. For instance, the use of high-speed vibration milling (HSVM) allows the reaction to be performed under solvent-free conditions. researchgate.net Furthermore, continuous flow chemistry has been employed to produce a library of substituted pyrrole analogs with significantly reduced reaction times, often around 8 minutes, and eliminates the need for intermediate work-up and purification steps. wikipedia.org

Paal-Knorr Synthesis: Mechanistic Considerations for 1,4-Dicarbonyl Precursors

The Paal-Knorr synthesis is a robust method for the preparation of pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Mechanistic studies by Amarnath and coworkers in the early 1990s provided significant insights into the reaction pathway. organic-chemistry.orgrgmcet.edu.in Their work suggests that the reaction proceeds through the formation of a hemiaminal, which then undergoes cyclization in the rate-determining step, followed by dehydration to yield the pyrrole. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This mechanism accounts for the observation that meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, which would not be expected if enamine formation preceded the rate-determining cyclization step. organic-chemistry.org

PrecursorReagentConditionsProduct
1,4-Dicarbonyl CompoundAmmonia or Primary AmineNeutral or weakly acidicSubstituted Pyrrole

Table 2: General Scheme of the Paal-Knorr Pyrrole Synthesis

The choice of amine is broad and includes ammonia, primary aliphatic amines, and aromatic amines. alfa-chemistry.com While the classical Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in acid, modern improvements have focused on the use of milder catalysts, including various Lewis acids and heterogeneous catalysts like silica (B1680970) sulfuric acid, which allow the reaction to proceed under more benign conditions. rgmcet.edu.inalfa-chemistry.com

Knorr Pyrrole Synthesis: Condensation Reactions of α-Amino Ketones

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgsynarchive.com A significant challenge in this synthesis is the propensity of α-amino ketones to self-condense. wikipedia.org To circumvent this, they are often prepared in situ from the corresponding oxime via reduction with zinc in acetic acid. wikipedia.org

The mechanism commences with the condensation of the α-amino ketone and the β-ketoester to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by intramolecular cyclization, elimination of water, and subsequent isomerization to furnish the aromatic pyrrole ring. wikipedia.org

Reactant 1Reactant 2CatalystKey Feature
α-Amino Ketoneβ-KetoesterZinc/Acetic AcidIn situ generation of α-amino ketone

Table 3: Key Components of the Knorr Pyrrole Synthesis

A versatile modification of the Knorr synthesis utilizes N-methoxy-N-methylamides of amino acids to readily prepare the key α-amino ketone intermediates, expanding the scope of accessible pyrrole structures. clockss.org

Van Leusen [3+2] Cycloaddition Reactions for Pyrrole Scaffolds Utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen [3+2] cycloaddition is a powerful and convenient method for the synthesis of pyrroles from tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene. nih.govnih.gov This reaction is valued for its operational simplicity, the ready availability of starting materials, and its broad substrate scope. nih.gov

The reaction is typically carried out under basic conditions. The base deprotonates the α-carbon of TosMIC, which is acidic due to the electron-withdrawing effects of the sulfonyl and isocyanide groups. nih.govuniatlantico.edu.co The resulting carbanion then undergoes a Michael addition to the electron-deficient alkene, followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to afford the pyrrole. nih.govresearchgate.net

3-Atom Synthon2-Atom SynthonConditionsProduct
Tosylmethyl Isocyanide (TosMIC)Electron-deficient alkeneBasicSubstituted Pyrrole

Table 4: Components of the Van Leusen Pyrrole Synthesis

A wide range of electron-deficient alkenes can be employed in the Van Leusen synthesis, including those bearing ester, amide, ketone, nitro, and cyano groups. mdpi.com This versatility allows for the synthesis of a diverse array of substituted pyrroles.

Barton-Zard Synthesis of Pyrroles from Isocyanoacetates and Nitroalkenes

The Barton-Zard synthesis provides a direct route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. rsc.orgwikipedia.org This method is particularly useful for the preparation of 5-unsubstituted pyrroles. rsc.org

The mechanism involves a base-catalyzed Michael-type addition of the enolate of the α-isocyanoacetate to the nitroalkene. wikipedia.org This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to yield the aromatic pyrrole. wikipedia.org

Reactant 1Reactant 2Conditions
Nitroalkeneα-IsocyanoacetateBasic

Table 5: Reactants in the Barton-Zard Pyrrole Synthesis

The scope of the Barton-Zard reaction is broad, and it has been successfully applied to the synthesis of various pyrroles, including those fused to other ring systems. wikipedia.orgmdpi.com Recent studies have also explored the use of β-fluoro-β-nitrostyrenes as substrates, leading to the selective formation of 4-fluoropyrroles. acs.org

Trofimov Reaction and its Applications in Pyrrole Generation

The Trofimov reaction is a method for synthesizing pyrroles from ketoximes and acetylenes in the presence of a superbase, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This reaction is a powerful tool for constructing 2,3-disubstituted pyrroles. wikipedia.org

The mechanism is initiated by the deprotonation of the ketoxime, followed by its addition to acetylene (B1199291) to form an O-vinylketoxime. wikipedia.org This intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org Depending on the reaction conditions, N-vinylpyrroles can also be formed as byproducts. wikipedia.org

Reactant 1Reactant 2Catalyst System
KetoximeAcetyleneKOH/DMSO (Superbase)

Table 6: Core Components of the Trofimov Reaction

A significant advancement in the Trofimov reaction is the development of a one-pot procedure that starts directly from a ketone. arkat-usa.orgresearchgate.net In this variation, the ketoxime is generated in situ from the ketone and hydroxylamine, and then reacted with acetylene without isolation. arkat-usa.orgresearchgate.net This one-pot approach enhances the practicality and efficiency of the synthesis. arkat-usa.org

Targeted Functionalization and Introduction of Acetyl and Methyl Groups within Pyrrole Systems

Once the pyrrole ring is formed, the next critical step is the regioselective introduction of substituents. For the target compound, this compound, this involves the placement of a methyl group at the N-1 position, another methyl group at the C-4 position, and an acetyl group at the C-3 position.

Direct acylation is a fundamental method for introducing a carbonyl group onto the pyrrole ring. The two most common methods are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation: This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. nih.gov In pyrrole systems, acylation preferentially occurs at the more electron-rich C-2 (α) position. nih.govnsf.gov However, substitution at the C-3 (β) position can be achieved. For instance, in N-p-toluenesulfonylpyrrole, Friedel-Crafts acylation can yield mixtures of 2- and 3-acylpyrroles. nih.gov Recent developments have focused on more sustainable, organocatalytic approaches. For example, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the regioselective C-acylation of pyrroles and indoles in high yields. acs.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. chemistrysteps.comijpcbs.com Similar to Friedel-Crafts acylation, this reaction usually favors the C-2 position. chemistrysteps.comrsc.org However, the regioselectivity can be influenced by steric factors. Using bulky substituents on the pyrrole nitrogen atom can block the C-2 position, directing formylation to the C-3 position. thieme-connect.com Similarly, employing sterically crowded formamides as reagents can increase the yield of the β-isomer. thieme-connect.com While this reaction directly introduces a formyl group, subsequent reaction with an organometallic reagent like methylmagnesium bromide can convert it to the desired acetyl group.

Introduction of a methyl group onto the pyrrole nitrogen is typically a straightforward N-alkylation reaction. Phase-transfer catalysis (PTC) is a particularly effective method for this transformation. PTC facilitates the reaction between the pyrrolide anion (formed by deprotonation with a base) and an alkylating agent (like methyl iodide) by transferring the anion from an aqueous or solid phase into an organic phase where the reaction occurs. tandfonline.com Solid-liquid PTC, often performed without a solvent, provides an efficient and scalable method for the N-alkylation of pyrroles, even allowing the use of less reactive alkylating agents like alkyl chlorides. tandfonline.com Asymmetric PTC has also been developed for enantioselective intramolecular N-alkylation of pyrroles and indoles, highlighting the sophistication of the methodology. researchgate.netdntb.gov.ua

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a highly efficient strategy for generating molecular diversity. orientjchem.orgsemanticscholar.org MCRs provide a convergent and atom-economical pathway to highly substituted pyrroles, often avoiding the need for intermediate isolation and purification steps. rsc.orgbohrium.com

Isocyanide-based MCRs are a powerful tool for synthesizing polysubstituted pyrroles. rsc.org For example, a one-pot, three-component reaction of nitro compounds, phenacyl bromide derivatives, and dialkyl acetylenedicarboxylates, catalyzed by indium metal, produces polysubstituted pyrrole derivatives. orientjchem.org Another approach involves the reaction of primary amines, ethyl glyoxalate, and 2-bromoacetophenones. semanticscholar.org The flexibility of MCRs allows for the incorporation of various substituents in a single step, making it a valuable strategy for building libraries of pyrrole analogs. bohrium.comorientjchem.org

Microwave-assisted synthesis (MAS) has become a popular technique in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency compared to conventional heating methods. mdpi.comresearchgate.netrsc.org The uniform heating provided by microwave irradiation can accelerate reactions that are often slow or low-yielding under traditional conditions. mdpi.compensoft.net

MAS has been successfully applied to various pyrrole synthesis methodologies, including multicomponent reactions and Paal-Knorr condensations. rsc.orgpensoft.net For example, the microwave-assisted synthesis of novel pyrrole-based hydrazide–hydrazones resulted in higher yields (87–94%) and significantly shorter reaction times compared to conventional heating (55–85%). mdpi.com The efficiency of MAS makes it a valuable tool for the rapid synthesis and optimization of reaction conditions for pyrrole derivatives, facilitating the creation of compound libraries for screening purposes. pensoft.netijpsjournal.com

MethodTarget FunctionalizationReagents/ConditionsKey Advantage
Friedel-Crafts Acylation C-AcetylationAcetyl Chloride, Lewis Acid (e.g., AlCl₃) or Organocatalyst (e.g., DBN)Direct introduction of acyl group; organocatalysis offers greener alternative. nih.govacs.org
Vilsmeier-Haack Reaction C-Formylation (precursor to Acetyl)POCl₃, DMF (or bulky formamide for β-selectivity)Regioselectivity can be controlled by steric factors. rsc.orgthieme-connect.com
Phase-Transfer Catalysis N-MethylationMethyl Iodide, Base, PTC Catalyst (e.g., onium salt)Efficient, scalable, and can be performed without solvent. tandfonline.com
Multicomponent Reactions Polysubstitutione.g., Amines, dicarbonyls, α-haloketonesHigh atom economy and operational simplicity; builds complexity in one step. rsc.orgorientjchem.org
Microwave-Assisted Synthesis GeneralMicrowave IrradiationDrastically reduced reaction times and often higher yields. mdpi.comrsc.org

Green Chemistry Principles and Sustainable Approaches in Pyrrole Synthesis

The synthesis of the pyrrole core, a fundamental component of this compound, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. In recent years, a paradigm shift towards greener and more sustainable synthetic routes has led to the exploration of various alternative methodologies. These approaches aim to adhere to the twelve principles of green chemistry, including the use of renewable feedstocks, safer solvents and reagents, energy efficiency, and waste reduction.

A cornerstone of green pyrrole synthesis is the modern adaptation of the Paal-Knorr reaction , a classic method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgresearchgate.netacs.org While traditionally carried out under harsh acidic conditions with prolonged heating, contemporary research has focused on developing milder and more sustainable catalytic systems.

Several key green strategies have emerged and demonstrated considerable success in the synthesis of substituted pyrroles, which are applicable to the formation of precursors for this compound. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized organic synthesis by offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods. researchgate.netstanford.eduroutledge.com In the context of the Paal-Knorr synthesis, microwave assistance can significantly accelerate the cyclocondensation reaction, often under solvent-free conditions or in benign solvents like water or ethanol. researchgate.netstanford.edu

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of pyrroles, leading to shorter reaction times and high yields, often at ambient temperature and under solvent-free conditions. researchgate.net For instance, the ultrasound-assisted synthesis of 2,5-dimethyl-N-substituted pyrroles has been achieved with high efficiency using catalysts like uranyl nitrate (B79036) hexahydrate. acs.org

Solvent-Free (Neat) Reactions: Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce waste, simplify purification processes, and minimize environmental pollution. The Paal-Knorr synthesis of various N-substituted pyrroles has been effectively conducted under solvent-free conditions, sometimes with gentle heating or mechanical activation. nih.govnih.gov

Ionic Liquids (ILs) as Catalysts and Media: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives to traditional organic solvents. Acidic ionic liquids have been shown to effectively catalyze the Paal-Knorr condensation under mild conditions, facilitating easy product separation and catalyst reuse. researchgate.netresearchgate.net

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. A wide array of heterogeneous catalysts, including zeolites, clays, and supported metal oxides, have been employed in Friedel-Crafts acylation reactions to introduce the acetyl group onto the pyrrole ring in a greener fashion. researchgate.net For the Paal-Knorr synthesis, catalysts like silica sulfuric acid have enabled the efficient synthesis of N-substituted pyrroles at room temperature under solvent-free conditions with high yields in very short reaction times. organic-chemistry.org

Mechanochemistry: This approach involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. Mechanochemical activation of the Paal-Knorr reaction has been demonstrated to be a rapid and solvent-free method for synthesizing N-substituted pyrroles using a biosourced organic acid like citric acid as a catalyst. researcher.life

These green methodologies offer significant advantages over traditional synthetic routes. The following data tables provide an overview of research findings for the synthesis of substituted pyrroles, illustrating the efficacy of these sustainable approaches. While specific data for the direct synthesis of this compound using all these methods is not extensively reported, the presented data for analogous structures highlight the potential and versatility of these green techniques.

Detailed Research Findings in Green Pyrrole Synthesis

The following tables summarize key findings from various studies on the green synthesis of substituted pyrroles, providing insights into the reaction conditions and efficiencies of different sustainable methods.

Green MethodCatalyst/ConditionsSubstratesProduct TypeReaction TimeYield (%)Reference
MechanochemistryCitric Acid (1 mol%) / Ball Mill (30 Hz)2,5-Hexanedione and 4-IodoanilineN-Aryl-2,5-dimethylpyrrole15 min74 researcher.life
Microwave-AssistedAcetic Acid1,4-Diketones and Primary AminesPolysubstituted Pyrroles2-10 min65-89 stanford.eduorientjchem.org
Ultrasound-AssistedZirconium Chloride / Solvent-Free1,4-Diketones and Primary AminesSubstituted PyrrolesShortGood to Excellent researchgate.net
Ionic Liquid[bmim]HSO41,4-Diketones and AnilinePolysubstituted PyrrolesNot SpecifiedNot Specified researchgate.net
Solvent-FreeSc(OTf)3 (1 mol%)1,4-Diketones and Primary AminesN-Substituted PyrrolesNot Specified89-98 mdpi.com
Heterogeneous CatalystCATAPAL 200 (Alumina)Acetonylacetone and Primary AminesN-Substituted Pyrroles45 min68-97 researchgate.net

These findings underscore the significant progress made in developing sustainable synthetic routes to pyrrole derivatives. The application of these green chemistry principles not only offers environmental benefits but also often leads to improved reaction efficiencies, making them highly attractive for both academic research and industrial applications. The continued exploration and optimization of these methods will undoubtedly pave the way for even more efficient and sustainable syntheses of this compound and its analogs.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 1,4 Dimethyl 1h Pyrrol 3 Yl Ethan 1 One Analogs

Mechanistic Pathways of Pyrrole (B145914) Formation Reactions

The synthesis of the pyrrole ring, a fundamental heterocyclic motif, can be achieved through various strategic approaches. These methods often culminate in the formation of the aromatic ring through a sequence of nucleophilic additions, cyclizations, and subsequent aromatization steps.

The construction of the pyrrole nucleus frequently involves the formation of carbon-nitrogen bonds through nucleophilic attack, followed by an intramolecular cyclization to form the five-membered ring. Several named reactions exemplify this mechanistic paradigm.

The Paal-Knorr synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal. Subsequent dehydration leads to an enamine, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group. The resulting intermediate then dehydrates to form the aromatic pyrrole ring.

Another versatile method is the Van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC). In this reaction, a Michael addition of the TosMIC anion to an enone is the initial step. This is followed by a 5-endo cyclization, where the nucleophilic carbon of the isocyanide attacks the ketone. The resulting intermediate then eliminates the tosyl group and tautomerizes to the stable pyrrole. researchgate.net

The Barton-Zard synthesis provides a route to pyrroles from the reaction of an isocyanoacetate with a nitroalkene. The reaction proceeds via a 1,4-addition, followed by a 5-endo-dig cyclization. Subsequent elimination of the nitro group and tautomerization yields the pyrrole. researchgate.net

Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has also been developed as a method to synthesize penta-substituted pyrrole derivatives. cdnsciencepub.com These examples highlight the central role of nucleophilic addition followed by intramolecular cyclization in the assembly of the pyrrole ring system.

Pyrrole Synthesis Method Key Mechanistic Steps Reactants
Paal-Knorr SynthesisNucleophilic attack of amine, hemiaminal formation, dehydration to enamine, intramolecular cyclization, final dehydration.1,4-Dicarbonyl compound, primary amine/ammonia
Van Leusen ReactionMichael addition of TosMIC, 5-endo cyclization, elimination of tosyl group, tautomerization.Tosylmethyl isocyanide (TosMIC), enone
Barton-Zard Synthesis1,4-addition, 5-endo-dig cyclization, elimination of nitro group, tautomerization.Isocyanoacetate, nitroalkene

Aromatization is the final and often irreversible step in many pyrrole syntheses, providing the driving force for the reaction by forming a stable, 6-π-electron aromatic system. This process typically follows the key cyclization step and often involves the elimination of a small molecule, such as water.

In many synthetic routes, the immediate product of cyclization is a dihydropyrrole (pyrroline) intermediate. This non-aromatic precursor then undergoes tautomerization to achieve the thermodynamically more stable aromatic pyrrole structure. For instance, in the Van Leusen and Barton-Zard syntheses, the final step is a tautomerization that establishes the aromaticity of the pyrrole ring. researchgate.net

The stability of the pyrrole ring is a consequence of its aromatic character. The lone pair of electrons on the nitrogen atom participates in the π-system, resulting in a delocalized cloud of six electrons. This aromaticity dictates the chemical reactivity of the ring, favoring substitution reactions over addition reactions that would disrupt the aromatic system. Tautomeric equilibria can also play a role in the reactivity of substituted pyrroles, particularly those with functional groups that can participate in proton transfer. For example, 2,5-disubstituted pyrroles can exist in tautomeric forms, and the preferred tautomer can be influenced by factors such as pH. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns on Substituted Pyrroles

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom, which contributes its lone pair to the aromatic sextet. This makes pyrroles significantly more reactive than benzene (B151609) in EAS reactions. nih.govtandfonline.comnih.gov

The position of electrophilic attack on the pyrrole ring is highly regioselective. Substitution occurs preferentially at the C2 (α) position over the C3 (β) position. This preference can be explained by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen atom, resulting in three resonance structures. In contrast, attack at the C3 position results in a carbocation that is stabilized by only two resonance structures. slideshare.netcdnsciencepub.com

For a compound like 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one, the existing substituents will influence the position of further electrophilic substitution. The N-methyl group is an activating group, while the acetyl group at the C3 position is a deactivating, meta-directing group. The methyl group at the C4 position is also an activating, ortho-para directing group. The interplay of these electronic effects will determine the regiochemical outcome of EAS reactions. Generally, the powerful activating effect of the pyrrole nitrogen will dominate, directing incoming electrophiles to the available α-positions (C2 and C5).

Reactivity of Acetyl and Methyl Groups on the Pyrrole Ring in Chemical Transformations

The acetyl and methyl groups attached to the pyrrole ring in this compound and its analogs are not mere spectators; they actively participate in a variety of chemical transformations.

The acetyl group on a pyrrole ring can undergo enolization, a process that is often the rate-determining step in reactions such as halogenation. The kinetics of enolization of acetylpyrroles have been studied, revealing that the rate of this process is influenced by the substitution pattern on the pyrrole ring and the presence of catalysts. slideshare.net

Studies on 2-acetyl-N-methylpyrrole and 3-acetyl-N-methylpyrrole have shown that these compounds exhibit high reactivity in enolization reactions. This high reactivity is not solely attributable to the electron-withdrawing effect of the heterocyclic ring. slideshare.net

Metal ions can act as catalysts for the enolization of acetylpyrroles. For instance, the enolization of 3-acetyl-N-methylpyrrole is significantly catalyzed by Cu²⁺ ions, which can be up to 740 times more effective than a proton. This catalytic effect is attributed to the coordination of the metal ion to the carbonyl oxygen in the transition state. slideshare.net

Compound Catalyst Relative Catalytic Effect
3-Acetyl-N-methylpyrroleCu²⁺~740 times more effective than H⁺
2-Acetyl-N-methylpyrroleMetal Ions (e.g., Cd²⁺, Zn²⁺)Pronounced acceleration

While electrophilic substitution on the pyrrole ring is a common reaction pathway, the acetyl and methyl side chains can also undergo chemical modifications.

The methyl group of an acetylpyrrole can be involved in reactions such as the haloform reaction. For example, 2-acetyl-4-nitro-1-methylpyrrole can be converted to the corresponding carboxylic acid via a haloform reaction with alkaline sodium hypochlorite. researchgate.net This demonstrates that the acetyl methyl group can be oxidized under specific conditions.

Direct side-chain alkylation and acylation of the methyl groups on the pyrrole ring are less common than ring substitution but can be achieved under certain conditions. For instance, Friedel-Crafts alkylation of pyrroles can sometimes lead to a mixture of N- and C-alkylation products. The use of specific catalysts and reaction conditions can influence the selectivity of these reactions. While direct acylation of the methyl side-chain is challenging, functionalization can be achieved through multi-step sequences, for example, via halogenation of the side chain followed by nucleophilic substitution.

The reactivity of the side chains is intrinsically linked to the electronic properties of the pyrrole ring. The electron-rich nature of the ring can influence the acidity of the protons on the adjacent methyl groups, potentially facilitating their removal by a strong base to generate a nucleophile for subsequent alkylation or acylation reactions.

Ambident Anion Behavior in Acylpyrroles and its Chemical Implications

The acetyl group in acylpyrroles, such as this compound, possesses acidic α-hydrogens. Deprotonation of one of these hydrogens by a suitable base leads to the formation of an enolate, which is an ambident anion. This means the negative charge is delocalized across the α-carbon and the oxygen atom, creating two potentially nucleophilic sites. The reaction of this enolate with an electrophile can therefore result in either C-alkylation (formation of a new carbon-carbon bond at the α-carbon) or O-alkylation (formation of a new carbon-oxygen bond, yielding a vinyl ether). The regiochemical outcome of this reaction has significant chemical implications, as it dictates the structure of the final product.

The selectivity between C- and O-alkylation is governed by a variety of factors, a concept often rationalized using Hard and Soft Acid and Base (HSAB) theory. Generally, "hard" electrophiles, which are typically small, highly charged, and not very polarizable (e.g., silyl (B83357) halides), tend to react at the "harder" oxygen atom, favoring O-alkylation. Conversely, "softer" electrophiles, which are larger and more polarizable (e.g., alkyl iodides), preferentially react at the "softer" α-carbon, leading to C-alkylation. researchgate.net

Other experimental conditions also play a crucial role in directing the regioselectivity of the alkylation. The choice of solvent is critical; polar aprotic solvents can solvate the counter-ion, leaving the oxygen atom of the enolate more exposed and reactive, thus favoring O-alkylation. In contrast, non-polar solvents tend to favor C-alkylation. researchgate.net The nature of the counter-ion itself is also a determining factor.

Table 1: Factors Influencing the Regioselectivity of Acylpyrrole Enolate Alkylation

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., CH₃I, CH₃CH₂Br)Hard (e.g., (CH₃)₃SiCl, RSO₂Cl)
Solvent Non-polar (e.g., THF, Dioxane)Polar aprotic (e.g., DMSO, DMF)
Counter-ion Small, strongly coordinating (e.g., Li⁺)Large, weakly coordinating
Temperature Lower temperaturesHigher temperatures

Influence of Substituent Electronic and Steric Effects on Pyrrole Reactivity and Selectivity

Pyrrole itself is significantly more reactive than benzene in electrophilic substitutions due to the electron-donating nature of the nitrogen atom, which delocalizes its lone pair of electrons into the aromatic system. pharmaguideline.compearson.com This increased electron density makes the ring more nucleophilic. Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. onlineorganicchemistrytutor.comslideshare.net

Recent research by Tucci et al. (2023) on the Friedel-Crafts benzoylation of N-methylpyrrole provides valuable insights into how substituents on the acylating agent affect regioselectivity. Their work, conducted within a self-assembled resorcinarene (B1253557) capsule, demonstrates that the electronic nature of para-substituents on benzoyl chloride can tune the ratio of α- to β-acylation products.

Table 2: Influence of Substituents on the Friedel-Crafts Benzoylation of N-Methylpyrrole

EntryBenzoyl Chloride Substituent (para)Yield (%)β/α Ratio
1H9960:40
2CF₃9950:50
3Br-40:60
4t-Bu-40:60
5OMe-30:70
6NO₂990:100

Data sourced from Tucci et al. (2023). nih.govacs.org Note: Dashes indicate data not explicitly provided in the cited source.

The data in Table 2 illustrates that electron-withdrawing groups (like NO₂) on the benzoyl chloride favor the formation of the α-acylated product, while less electron-withdrawing or neutral substituents lead to a mixture of α and β isomers, with the β-isomer being significant. This suggests a complex interplay between the electronic demand of the electrophile and the inherent reactivity of the different positions on the pyrrole ring.

Steric effects also play a crucial role. Bulky substituents on the pyrrole ring or on the electrophile can hinder attack at the more sterically congested positions, potentially leading to an increase in substitution at less hindered sites. For instance, a large substituent at the N1 position of the pyrrole can influence the α/β selectivity of acylation.

Exploration of Advanced Applications for 1 1,4 Dimethyl 1h Pyrrol 3 Yl Ethan 1 One Scaffold in Non Clinical Research

Role as a Precursor in Advanced Materials Science

The inherent properties of the 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one scaffold make it a valuable starting material in materials science. The pyrrole (B145914) core is electronically rich and susceptible to polymerization, while the methyl and acetyl substituents allow for fine-tuning of the final material's physical and chemical properties.

Polypyrrole (PPy) is a well-known intrinsically conducting polymer valued for its high conductivity, environmental stability, and biocompatibility. mdpi.comwikipedia.org The properties of PPy can be significantly modified by introducing substituents onto the pyrrole monomer. Using a monomer like this compound offers several advantages.

The N-methyl group prevents cross-linking at the nitrogen position, leading to more linear and soluble polymers, which improves processability. mdpi.comresearchgate.net The C-4 methyl group and C-3 acetyl group can influence the polymer's electronic properties, such as its oxidation potential and bandgap, by altering the electron density of the pyrrole ring. rsc.org These modifications are crucial for tailoring the material's performance in organic electronic devices.

Electrochemical or chemical oxidation methods are typically used to polymerize pyrrole derivatives. mdpi.comnih.gov When a monomer derived from this scaffold is used, the resulting polymer can be employed in applications like organic thin-film transistors (OTFTs), electrochromic devices, and as a component in organic light-emitting diodes (OLEDs). The ability to tune properties through substitution is a key area of research for developing next-generation organic electronics. rsc.org

Table 1: Influence of Pyrrole Substitution on Polypyrrole Properties

Substituent Position Type of Group Effect on Polymer Properties Potential Application
N-1 Alkyl (e.g., Methyl) Increases solubility, improves processability, can decrease conductivity slightly. mdpi.comresearchgate.net Printable electronics, flexible sensors.
C-3, C-4 Electron-donating (e.g., Methyl) Lowers oxidation potential, may narrow the bandgap. rsc.org Low-voltage transistors, red-shifted electrochromic devices.
C-3, C-4 Electron-withdrawing (e.g., Acetyl) Increases oxidation potential, may widen the bandgap. rsc.org Air-stable conductors, components in OLEDs.

The this compound scaffold is an excellent precursor for creating functionalized coatings and chemical sensors. polymer-search.com The acetyl group is a key handle for further chemical modification, allowing the pyrrole unit to be tethered to surfaces or other molecules.

For instance, the acetyl group can be used in condensation reactions to attach the pyrrole to a polymer backbone or a self-assembled monolayer, creating a specialized surface coating. utwente.nl Such coatings can be designed to be anti-corrosive, biocompatible, or to have specific electronic properties. mdpi.com

In sensor technology, pyrrole-based systems are widely explored for detecting a variety of analytes, including anions, gases, and organic molecules. researchgate.netresearchgate.netmdpi.com The pyrrole scaffold can be incorporated into molecularly imprinted polymers (MIPs) for highly specific analyte recognition. researchgate.net The acetyl group on the this compound precursor can act as a hydrogen bond acceptor or be modified to create a specific binding site for a target analyte. acs.org Detection can be achieved through various mechanisms, including colorimetric changes, fluorescence quenching, or electrochemical signals, making these materials highly versatile for sensor development. researchgate.net

Catalytic Applications and Ligand Design in Organic Synthesis

The electron-rich nature of the pyrrole ring and the versatile functionality of the acetyl group make this scaffold a prime candidate for designing specialized ligands and organocatalysts.

Pyrrole derivatives serve as effective ligands for a variety of transition metals. researchgate.net The nitrogen atom of the pyrrole ring can coordinate to a metal center, and additional coordinating atoms can be introduced through modification of the acetyl group. For example, the acetyl group can be readily converted into an imine, oxime, or hydrazine, which can then act as a bidentate or tridentate ligand in conjunction with the pyrrole nitrogen or other parts of the molecule.

These pyrrole-based ligands can be used to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. organic-chemistry.org The electronic properties of the ligand, influenced by the methyl substituents on the pyrrole ring, can be used to tune the reactivity and selectivity of the metal catalyst. researchgate.net This allows for the rational design of catalysts for specific synthetic challenges.

Table 2: Potential Ligand Types Derived from the this compound Scaffold

Ligand Type Modification of Acetyl Group Potential Metal Complexes Catalytic Application
Pyrrole-Imine (Schiff Base) Condensation with a primary amine Pd, Cu, Ni, Ru Cross-coupling (e.g., Suzuki, Heck), C-H activation.
Pyrrole-Oxime Reaction with hydroxylamine Fe, Co, Rh Oxidation, reduction reactions.
Pyrrole-Hydrazone Condensation with hydrazine Mn, Zn, Ti Polymerization, asymmetric synthesis.

Organocatalysis, which uses small organic molecules to catalyze reactions, has become a major field in organic synthesis. rsc.orgrsc.org Pyrrole-containing molecules can act as organocatalysts, often by activating substrates through hydrogen bonding or by forming transient covalent intermediates. researchgate.net

While the pyrrole ring itself can participate in catalysis, the this compound scaffold is more likely to serve as a precursor to a more complex organocatalyst. nih.gov For example, the acetyl group can be reduced to a secondary alcohol. If this reduction is done asymmetrically, it can introduce a chiral center. This chiral pyrrole-alcohol can then be used to catalyze stereoselective reactions, such as aldol (B89426) or Michael additions, where the pyrrole moiety helps to orient the substrates within the catalytic pocket.

Intermediates in the Synthesis of Complex Organic Molecules

Substituted pyrroles are fundamental building blocks in the synthesis of numerous complex organic molecules, including natural products and pharmaceutically relevant compounds. rsc.orgresearchgate.net The this compound scaffold provides a pre-functionalized core that can be elaborated into more complex structures.

The synthesis of the pyrrole ring itself can often be achieved through methods like the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine. nih.govresearchgate.net Once formed, the acetyl group at the C-3 position is a versatile functional handle. It can serve as an electrophilic site for nucleophilic additions, be used to form enolates for alpha-functionalization, or participate in condensation reactions to build larger carbon skeletons. For instance, it can be a key component in building fused heterocyclic systems or in the side-chain construction of complex natural products. Its role as a reliable and versatile intermediate makes it a valuable compound in the toolbox of synthetic organic chemists. nih.gov

Building Blocks for Agrochemical Intermediates

The scaffold of this compound serves as a valuable starting point for the synthesis of agrochemical intermediates, particularly for fungicides. The core structure contains the necessary elements that, with further chemical modification, can lead to potent active ingredients. A significant class of modern fungicides, known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), often incorporates a pyrrole-3-carboxamide moiety. These compounds function by disrupting the mitochondrial respiratory chain in fungi. researchgate.netznaturforsch.com

Although direct application of this compound is not extensively documented in public literature, its chemical structure provides a clear pathway to these fungicidally active carboxamides. The key transformation involves the conversion of the 3-acetyl group into a carboxylic acid, which can then be amidated. A standard and efficient method for this conversion is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen (e.g., sodium hypobromite) to yield the corresponding carboxylate.

This synthetic intermediate, 1,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a crucial building block. It can be readily converted into an acid chloride or activated ester and subsequently reacted with a diverse range of substituted anilines or other amines to produce a library of pyrrole-3-carboxamide derivatives. This modular approach allows for the systematic modification of the amine component to optimize fungicidal activity, spectrum, and plant compatibility. researchgate.netznaturforsch.com The substitution pattern of the pyrrole ring, specifically the N-methyl and 4-methyl groups, is also critical for fine-tuning the biological efficacy and physicochemical properties of the final agrochemical product. znaturforsch.com

Table 1: Hypothetical Transformation to Agrochemical Precursor

Starting MaterialReactionKey IntermediatePotential Final Moiety
This compoundHaloform Reaction (e.g., Br₂/NaOH)1,4-Dimethyl-1H-pyrrole-3-carboxylic acidPyrrole-3-carboxamide (Fungicide Core)
This table outlines a plausible synthetic route from the acetylpyrrole scaffold to a core structure found in SDHI fungicides.

Synthesis of Complex Heterocyclic Scaffolds (e.g., Fused Pyrroles)

The chemical architecture of this compound, featuring a reactive acetyl group on the pyrrole ring, makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These larger scaffolds, such as pyrrolopyrimidines and pyrrolo[1,2-a]pyrazines, are of significant interest in medicinal and materials chemistry due to their diverse biological activities and electronic properties. nih.govnih.govnih.gov

The acetyl group serves as a key electrophilic site for building an additional ring onto the pyrrole core. Various synthetic strategies can be employed:

Synthesis of Pyrrolopyrimidines: The acetyl group can be elaborated into a 1,3-dicarbonyl system or a related reactive intermediate. For example, reaction with dimethylformamide-dimethylacetal (DMF-DMA) can generate an enaminone. This intermediate can then undergo cyclocondensation with amidine-containing reagents like guanidine (B92328) or urea (B33335) to form a pyrimidine (B1678525) ring fused to the pyrrole, yielding substituted pyrrolo[2,3-d]pyrimidines. nih.gov Such compounds are analogues of purines and are investigated for a range of biological activities, including as kinase inhibitors. nih.gov

Synthesis of Pyrrolo[1,2-a]pyrazines: This class of fused heterocycles can be accessed by first introducing a reactive nitrogen-containing substituent at the C2 position of the pyrrole ring. A common method is the Vilsmeier-Haack reaction to introduce a formyl (aldehyde) group, followed by conversion to an oxime or other nitrogen-containing group. jk-sci.comwikipedia.orgorganic-chemistry.org Alternatively, functionalization of the C2 position can be followed by N-alkylation of the pyrrole nitrogen with a suitable reagent like an α-haloketone. The introduced side chain can then undergo an intramolecular cyclization and condensation with the 3-acetyl group to form the fused pyrazine (B50134) ring. researchgate.netresearchgate.net

The versatility of the acetyl group allows for a wide range of annulation strategies, making this compound a valuable building block for creating novel and complex heterocyclic structures.

Table 2: Potential Fused Heterocyclic Scaffolds

Starting ScaffoldKey Reaction TypeReactant/StrategyResulting Fused System
This compoundCyclocondensation1. Functionalization (e.g., with DMF-DMA) 2. Reaction with Guanidine/UreaPyrrolo[2,3-d]pyrimidine
This compoundIntramolecular Cyclization1. Functionalization at C2 2. N-Alkylation with α-haloketone 3. CyclizationPyrrolo[1,2-a]pyrazine
This table illustrates potential synthetic pathways to construct complex fused heterocycles from the this compound scaffold.

Future Research Directions and Unexplored Avenues for 1 1,4 Dimethyl 1h Pyrrol 3 Yl Ethan 1 One Research

Development of Novel and Highly Efficient Synthetic Routes for Specific Isomers

The regioselective synthesis of substituted pyrroles, particularly those with substitution at the less reactive C3 position, remains a significant challenge in organic chemistry. nih.gov While general methods for pyrrole (B145914) synthesis such as the Paal-Knorr and Hantzsch reactions are well-established, they often lack the specificity required for the efficient production of particular isomers like 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one. mdpi.comingentaconnect.com Future research should focus on the development of novel synthetic strategies that offer high yields and regioselectivity for this target molecule.

One promising avenue is the adaptation of multicomponent reactions. For instance, a one-pot synthesis of N-methyl-3-acylpyrroles has been reported through the reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides. nih.gov A potential research direction would be to modify this approach, perhaps by using a different starting alkyne, to introduce a methyl group at the C4 position, thereby providing a direct and efficient route to this compound.

Furthermore, rhodium-catalyzed hydroacylation reactions have been shown to be effective in the synthesis of highly substituted pyrroles. nih.gov The exploration of a rhodium-based catalyst system for the linear selective hydroacylation of a suitably substituted propargylic amine could offer a novel and atom-economical pathway to a γ-amino enone precursor, which could then undergo a dehydrative cyclization to furnish the desired 1,4-dimethyl-3-acetylpyrrole. nih.gov A comparative study of different catalytic systems and reaction conditions would be essential to optimize the yield and purity of the target isomer.

Proposed Synthetic Strategy Key Starting Materials Potential Advantages Key Research Challenge
Modified Multicomponent ReactionSubstituted Alkyne, N-methylhydroxylamine, Acetyl ChlorideHigh efficiency, one-pot procedureAchieving high regioselectivity for C4-methylation
Rhodium-Catalyzed HydroacylationSubstituted Aldehyde, Propargylic AmineAtom economy, potential for high substitutionCatalyst design for specific isomer formation
Metal-Free CycloadditionBenzimidazolium Ylide, Substituted AlkyneAvoidance of transition metals, mild reaction conditionsControl of cycloaddition regioselectivity

In-depth Mechanistic Studies of Under-Explored Reactions Involving Pyrrole Acetyl and Methyl Substituents

The electronic properties of the pyrrole ring are significantly influenced by the nature and position of its substituents, which in turn dictates its reactivity. mdpi.com For this compound, the interplay between the electron-donating N-methyl and C4-methyl groups and the electron-withdrawing C3-acetyl group presents a rich area for mechanistic investigation.

Future research should delve into the kinetics and thermodynamics of electrophilic substitution reactions on this specific pyrrole derivative. It is well-established that electrophilic attack on the pyrrole ring generally occurs at the C2 position due to the greater stabilization of the resulting carbocation intermediate. nih.gov However, the substitution pattern of this compound may alter this preference. In-depth mechanistic studies, potentially using isotopic labeling, could elucidate the directing effects of the existing substituents and determine the regioselectivity of further functionalization, such as nitration, halogenation, or further acylation.

The reactivity of the acetyl and methyl substituents themselves also warrants investigation. For example, the acetyl group could serve as a handle for further synthetic transformations, such as aldol (B89426) condensation or the Willgerodt-Kindler reaction, to introduce more complex side chains. Mechanistic studies of these reactions would provide valuable insights into the influence of the pyrrole ring on the reactivity of the acetyl carbonyl. Similarly, the C4-methyl group could potentially undergo selective oxidation or halogenation under specific reaction conditions, and understanding the mechanisms of these transformations would expand the synthetic utility of this compound.

Advanced Computational Design for Tailored Pyrrole Properties and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. mdpi.com For this compound, advanced computational studies could provide significant insights into its electronic structure, spectroscopic properties, and potential applications.

Density Functional Theory (DFT) calculations could be employed to model the geometry, vibrational frequencies, and electronic properties of the molecule. mdpi.com Such studies could predict the preferred conformations, bond lengths, and angles, as well as the distribution of electron density within the molecule. This information would be invaluable for understanding its reactivity and for interpreting experimental spectroscopic data. Furthermore, DFT calculations could be used to model the transition states of potential reactions, providing a theoretical basis for the mechanistic studies proposed in the previous section.

Quantitative Structure-Activity Relationship (QSAR) studies could also be a fruitful area of research. nih.gov By computationally screening a virtual library of derivatives of this compound, it may be possible to identify compounds with tailored properties, such as specific biological activities or desirable characteristics for materials science applications. For example, QSAR models could be developed to predict the potential of these compounds as inhibitors of specific enzymes or as components of organic electronic materials.

Computational Method Predicted Properties Potential Applications of Predictions
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectroscopic properties, reaction mechanismsGuiding synthetic efforts, interpreting experimental data
Quantitative Structure-Activity Relationship (QSAR)Biological activity, material propertiesDrug discovery, design of novel materials
Molecular DockingBinding affinity to biological targetsIdentification of potential therapeutic targets

Integration of Pyrrole Derivatives in Emerging Chemical Technologies Beyond Current Applications

The unique electronic and structural features of pyrrole derivatives make them attractive candidates for a range of emerging technologies. ingentaconnect.comeurekaselect.com While the specific applications of this compound have not been explored, its structure suggests potential in several advanced areas.

One unexplored avenue is its use as a monomer or building block for the synthesis of novel conductive polymers. The pyrrole ring is a key component of polypyrrole, a well-known conducting polymer. nih.gov The specific substitution pattern of this compound could lead to polymers with unique electronic and physical properties, such as improved solubility or modified conductivity. Research into the polymerization of this compound and the characterization of the resulting materials could open up new possibilities in the field of organic electronics.

Another area of potential is in the development of novel photosensitizers and fluorescent probes. The pyrrole core is a component of many chromophores, and the substituents on the ring can be used to tune the photophysical properties of the molecule. mdpi.com Future research could investigate the absorption and emission properties of this compound and its derivatives, with the aim of developing new compounds for applications in areas such as photodynamic therapy or bioimaging.

Finally, the potential of this compound as a scaffold in medicinal chemistry is largely untapped. nih.govnih.gov The substituted pyrrole motif is present in numerous pharmaceuticals. mdpi.com A systematic investigation of the biological activity of this compound and its derivatives against a range of therapeutic targets could lead to the discovery of new lead compounds for drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.